molecular formula C18H23Cl2NO B588994 (S)-Phenoxybenzamine Hydrochloride CAS No. 32378-29-3

(S)-Phenoxybenzamine Hydrochloride

Cat. No. B588994
CAS RN: 32378-29-3
M. Wt: 340.288
InChI Key: VBCPVIWPDJVHAN-NTISSMGPSA-N
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Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility .


Molecular Structure Analysis

The molecular structure of a hydrochloride depends on the organic base it is derived from. Tools like X-ray diffraction and spectroscopy are often used for structure analysis .


Chemical Reactions Analysis

Hydrochlorides can participate in various chemical reactions, depending on the organic base they are derived from. For example, they can react with bases to form the corresponding free base .


Physical And Chemical Properties Analysis

Hydrochlorides generally have improved water solubility compared to their corresponding free bases . Other properties like melting point, boiling point, and stability can vary depending on the specific organic base .

Mechanism of Action

The mechanism of action of a hydrochloride would depend on the specific organic base it is derived from. For example, some hydrochlorides used in medications can act by inhibiting certain receptors or enzymes .

Safety and Hazards

The safety and hazards associated with a hydrochloride would depend on the specific organic base it is derived from. Generally, contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided where dust is formed .

Future Directions

The future directions in the study of hydrochlorides could involve the development of new synthesis methods, the discovery of new applications in medicine, and the improvement of their physical and chemical properties .

properties

IUPAC Name

(2S)-N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCPVIWPDJVHAN-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858286
Record name (2S)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Phenoxybenzamine Hydrochloride

CAS RN

32378-29-3
Record name (2S)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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